Unique N-Dearylation Metabolic Origin Distinct from All Other Ziprasidone Metabolites
Among the twelve human ziprasidone metabolites identified, 6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one is the sole metabolite formed via N-dearylation of the benzisothiazole ring—a novel metabolic pathway distinct from N-dealkylation, sulfur oxidation, and reductive cleavage [1]. The major circulating metabolites, ziprasidone sulfoxide and ziprasidone sulfone, are generated by oxidation at the sulfur atom and retain measurable (though reduced) affinity for 5-HT2 and D2 receptors [1][2]. In contrast, the N-dearylated oxindole-piperazine product lacks the benzisothiazole pharmacophore entirely and has been characterized as pharmacologically inactive at D2 and 5-HT2A receptor sites [3]. This pathway-specific origin provides a unique structural tracer that no other ziprasidone metabolite can serve.
| Evidence Dimension | Metabolic formation pathway and resulting pharmacophore integrity |
|---|---|
| Target Compound Data | 6-Chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one: formed via N-dearylation (cleavage of benzisothiazole ring from the piperazine nitrogen); lacks benzisothiazole moiety; pharmacologically inactive at D2 and 5-HT2A receptors |
| Comparator Or Baseline | Ziprasidone sulfoxide (major metabolite): formed via sulfur oxidation; retains benzisothiazole-piperazine core; retains measurable D2/5-HT2 affinity (quantified as low relative to parent drug). Ziprasidone sulfone: formed via sulfur oxidation; similar retention of core pharmacophore. |
| Quantified Difference | Qualitative structural difference: loss of entire benzisothiazole ring system (ΔMW ≈ 149 Da relative to ziprasidone sulfoxide; target compound MW = 279.77 vs ziprasidone sulfoxide MW = 428.9) |
| Conditions | Human in vivo metabolism study; single 20 mg oral dose of 14C/3H-labeled ziprasidone in normal male volunteers (n=4); metabolite identification by ion-spray LC/MS and LC/MS/MS |
Why This Matters
This pathway exclusivity means the compound is the only commercially available reference standard that can serve as a synthetic marker for the N-dearylation route in ziprasidone metabolism studies, enabling definitive analytical method specificity that a sulfoxide or sulfone standard cannot provide.
- [1] Prakash C, Kamel A, Gummerus J, Wilner K. Metabolism and Excretion of a New Antipsychotic Drug, Ziprasidone, in Humans. Drug Metabolism and Disposition. 1997;25(7):863-872. View Source
- [2] DrugBank. Ziprasidone Metabolism. Metabolite listing and receptor affinity commentary. Accession DB00246. View Source
- [3] US Patent 7,030,142. Methods for the treatment of neuroleptic and related disorders using ziprasidone metabolites. Col. 1, lines 55-60: statement that ziprasidone metabolites in general are not active at D2 and 5-HT2A receptor sites. View Source
